Chlormadinon
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Overview
Description
Chlormadinone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone. It is primarily used in the form of chlormadinone acetate, which is a derivative of chlormadinone. This compound is widely used in hormonal contraceptives and hormone replacement therapy due to its progestogenic and anti-androgenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlormadinone acetate is synthesized through a multi-step chemical process. The synthesis typically starts with the steroidal nucleus, which undergoes chlorination and acetylation reactions.
Industrial Production Methods
Industrial production of chlormadinone acetate involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Chlormadinone acetate undergoes several types of chemical reactions, including:
Reduction: The reduction of chlormadinone acetate can lead to the formation of various hydroxy derivatives.
Hydroxylation: This reaction introduces hydroxyl groups into the molecule, enhancing its biological activity.
Deacetylation: Removal of the acetoxy group can yield chlormadinone.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for hydroxylation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxy derivatives of chlormadinone acetate, which have varying degrees of biological activity. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Chlormadinone acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and synthetic methodologies.
Biology: Researchers use chlormadinone acetate to study hormone-receptor interactions and the regulation of gene expression.
Medicine: It is extensively used in hormonal contraceptives and hormone replacement therapy. .
Mechanism of Action
Chlormadinone acetate exerts its effects by binding to progesterone receptors in the body. This binding inhibits the release of gonadotropins, which are hormones responsible for ovulation. Additionally, chlormadinone acetate has anti-androgenic properties, meaning it can block the effects of male hormones like testosterone. This makes it effective in treating conditions like acne and hirsutism .
Comparison with Similar Compounds
Chlormadinone acetate is often compared with other progestins such as drospirenone and medroxyprogesterone acetate. While all these compounds have progestogenic activity, chlormadinone acetate is unique due to its strong anti-androgenic effects. This makes it particularly useful in treating androgen-dependent conditions .
List of Similar Compounds
Drospirenone: Another synthetic progestin with anti-androgenic properties.
Medroxyprogesterone acetate: A progestin used in contraceptives and hormone replacement therapy.
Norethisterone: A synthetic progestin used in various hormonal therapies.
Chlormadinone acetate stands out due to its dual action as a progestin and anti-androgen, making it a versatile compound in both research and clinical applications.
Properties
IUPAC Name |
17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJZBBCZGVNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859691 |
Source
|
Record name | 6-Chloro-17-hydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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